2-(4-bromo-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide is an organic compound that features both bromine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-hydroxybenzaldehyde and 4-hydroxybutylamine.
Formation of Intermediate: The aldehyde group of 4-bromo-3-hydroxybenzaldehyde reacts with 4-hydroxybutylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include 4-bromo-3-hydroxybenzaldehyde or 4-bromo-3-hydroxybenzoic acid.
Reduction: The major product is 2-(3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide.
Substitution: Products depend on the nucleophile used, such as 2-(4-azido-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide.
Scientific Research Applications
2-(4-bromo-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-hydroxybenzaldehyde: A precursor in the synthesis of 2-(4-bromo-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide.
4-hydroxybutylamine: Another precursor used in the synthesis.
2-(4-azido-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide: A derivative formed through substitution reactions.
Uniqueness
This compound is unique due to the presence of both bromine and hydroxyl functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromo-3-hydroxyphenyl)-N-(4-hydroxybutyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c13-10-4-3-9(7-11(10)16)8-12(17)14-5-1-2-6-15/h3-4,7,15-16H,1-2,5-6,8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRENTHZIHXDDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NCCCCO)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.